(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
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Description
“(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H16ClNO2 . It has a molecular weight of 205.682 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16ClNO2 . This code provides a unique identifier for the compound and can be used to generate its 3D structure.Scientific Research Applications
Norcantharidin Analogues in Anticancer Research
Norcantharidin (NCTD), a compound structurally related to the 7-azabicyclo[2.2.1]heptane ring system, shows significant anticancer activity with reduced side effects compared to cantharidin, its parent compound. Deng and Tang (2011) reviewed patents on norcantharidin analogues, highlighting their potential in developing more effective anticancer compounds. The modifications to the norcantharidin structure aim to improve its therapeutic index by reducing toxicity while enhancing anticancer efficacy. This research underscores the importance of structural analogs in medicinal chemistry for optimizing biological activity and safety profiles (Deng & Tang, 2011).
Properties
IUPAC Name |
ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-6-3-4-8(7)10-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTOIFWJKDDWQY-MWDCIYOWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]2CC[C@@H]1N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705459 |
Source
|
Record name | Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217814-87-3 |
Source
|
Record name | Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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